![molecular formula C15H13N3O3S B2963590 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097888-41-8](/img/structure/B2963590.png)
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole, commonly known as BPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPT is a heterocyclic compound that belongs to the class of thiadiazoles, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
The use of thiadiazole and benzofuran derivatives in electrochromic materials is significant. For instance, thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, shows promise as a novel electron acceptor in the design of donor-acceptor-type conjugated polymers for electrochromics. These materials exhibit lower bandgaps, favorable redox activity, stability, and fast switching times, making them suitable for developing neutral green electrochromic polymers (Ming et al., 2015).
Anticancer Agents
Benzofuran derivatives, closely related to the chemical structure of interest, have been synthesized and tested for their anticancer activity against various human tumor cell lines. This research highlights the potential of these compounds as promising antitumor agents (Abdel-Aziem, 2017).
Heterocyclic Chemistry
The chemistry of heterocycles including pyrrole, pyrrolidine, benzofuran, and thiadiazole is extensively studied for their structural, reactivity aspects, and applications. These compounds serve as crucial components in the synthesis of various pharmacologically active molecules and materials with unique electronic properties (Ram et al., 2019).
Organic Electronics
The use of benzothiadiazole and related heterocycles in organic electronics, particularly in the development of semiconducting polymers for applications in transistors, solar cells, and photodetectors, is noteworthy. These compounds contribute to the realization of high-performance optoelectronic semiconductors with enhanced device performance (Chen et al., 2016).
Synthesis of Novel Heterocycles
Research on the synthesis of novel heterocycles incorporating thiadiazole moiety against agricultural pests like the cotton leafworm, Spodoptera littoralis, demonstrates the potential of these compounds in developing new insecticidal agents. This showcases the versatility of thiadiazole and benzofuran derivatives in synthesizing compounds with specific biological activities (Fadda et al., 2017).
Wirkmechanismus
Benzofuran derivatives
Benzofuran is a heterocyclic compound that is found in many natural products and drugs. It has been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral activities .
Suzuki–Miyaura coupling
This is a type of reaction that is often used in the synthesis of carbon-carbon bonds in organic compounds. It involves the coupling of a boronic acid or ester with a halide under the action of a palladium catalyst .
Reactions at the benzylic position
The benzylic position in organic compounds is often reactive, allowing for various transformations such as free radical bromination, nucleophilic substitution, and oxidation .
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(9-18)20-14-8-16-22-17-14/h1-4,7-8,11H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJUECLTMVRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)
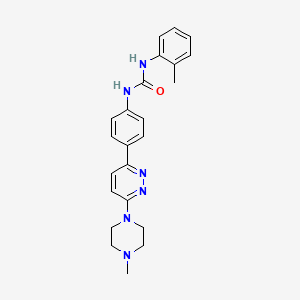
![5-Ethyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2963510.png)


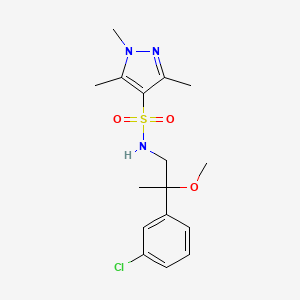
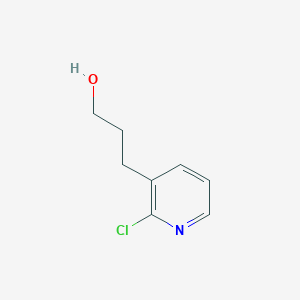
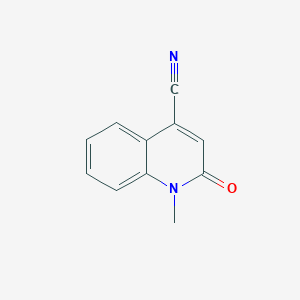
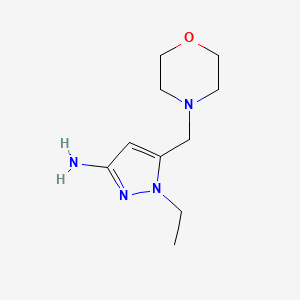
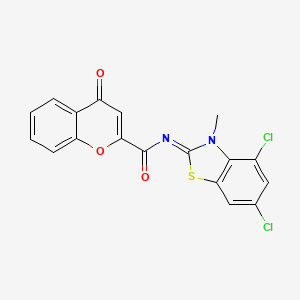
![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)
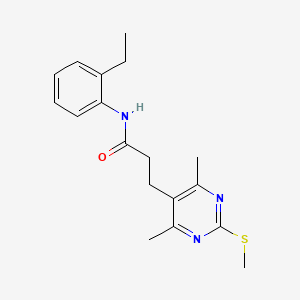
![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)
